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Compound of Interest

Compound Name: Methyl 4-(4-hydroxybutyl)benzoate

Cat. No.: B142248

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic molecule that has garnered
significant interest within the pharmaceutical industry. Its structure, featuring a benzoate ester
at one end and a primary alcohol at the other, makes it a versatile building block in the
synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth
technical overview of its chemical structure, synthesis, characterization, and its critical role as a
precursor in the synthesis of prominent therapeutics, most notably the antifolate chemotherapy
agent, Pemetrexed. For researchers and drug development professionals, a thorough
understanding of this intermediate is paramount for process optimization, impurity profiling, and
ultimately, the successful development of safe and effective medicines.

Chemical Structure and Physicochemical Properties

Methyl 4-(4-hydroxybutyl)benzoate possesses a well-defined chemical architecture that
dictates its reactivity and physical characteristics. The molecule consists of a central benzene
ring substituted at the 1 and 4 positions. The ester group, specifically a methyl ester, provides a
site for potential hydrolysis or transesterification, while the terminal hydroxyl group on the butyl
chain offers a nucleophilic center for various coupling reactions.

Below is a 2D representation of the chemical structure of Methyl 4-(4-hydroxybutyl)benzoate:

Caption: 2D Chemical Structure of Methyl 4-(4-hydroxybutyl)benzoate.
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A summary of its key physicochemical properties is provided in the table below for easy

reference.

Property Value Source
Molecular Formula C12H1603 [1112]
Molecular Weight 208.25 g/mol [1]

CAS Number 123910-88-3 [11[2]
Appearance Colorless oil (at room 3]

temperature)

Boiling Point 240-242 °C [4]
Density 0.988-0.990 g/mL [4]

N Soluble in organic solvents like
Solubility [4]
ethanol, ether, and ketone.

Synthesis of Methyl 4-(4-hydroxybutyl)benzoate

The synthesis of Methyl 4-(4-hydroxybutyl)benzoate can be achieved through a multi-step
process. A common and effective route involves the hydrogenation of an alkyne precursor. This
approach provides a high degree of control over the final structure and is amenable to scale-

up.

Synthetic Pathway Overview

The synthesis commences with a Sonogashira coupling of a protected bromo-aromatic ester
with an appropriate acetylenic alcohol. This is followed by the reduction of the alkyne to an
alkane, yielding the desired product. The causality behind this choice of pathway lies in the
reliability and high yields typically associated with palladium-catalyzed cross-coupling reactions
and subsequent catalytic hydrogenations.

Catalytic Hydrogenation
(H2, Pd/C, Ethanol)

Methyl 4-bromobenzoate + Sonogashira Coupling (4] -1-
i (PACI2, PPh3, Cul, EX2NH) |~ Methyl 4-(4-hydroxybut-1-ynyl)benzoate [—|

Methyl 4-(4-hydroxybutyl)benzoate
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Caption: Synthetic workflow for Methyl 4-(4-hydroxybutyl)benzoate.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate[4]

This initial step involves a Sonogashira coupling reaction, a robust method for forming carbon-
carbon bonds between a terminal alkyne and an aryl halide.

Reaction Setup: To a solution of methyl 4-bromobenzoate (1.0 eq) in diethylamine, add
triphenylphosphine (0.01 eq) and palladium chloride (0.005 eq) under a nitrogen
atmosphere.

Catalyst Addition: To this stirred mixture, add copper(l) iodide (0.01 eq).
Reagent Addition: Slowly add 3-butyn-1-ol (1.0 eq) to the reaction mixture.

Reaction Conditions: Stir the mixture at room temperature for 18 hours under a nitrogen
atmosphere. The use of a nitrogen atmosphere is critical to prevent the oxidation of the
palladium catalyst, thereby ensuring its catalytic activity.

Work-up and Isolation: Remove the diethylamine under reduced pressure. Add water to the
residue and extract the agueous layer with benzene. The organic extracts are then filtered

through a pad of silica gel to remove the metal catalysts. The filtrate is concentrated under
reduced pressure to yield the crude product.

Purification: Recrystallization from a mixture of benzene and hexane affords pure methyl 4-
(4-hydroxybut-1-ynyl)benzoate.

Step 2: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate|[3]

The second and final step is a catalytic hydrogenation to reduce the alkyne functionality to the
corresponding saturated alkyl chain.

e Reaction Setup: Dissolve methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 eq) in ethanol in a
hydrogenation vessel.
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o Catalyst Addition: Add 5% palladium on charcoal (10% by weight) to the solution. Palladium
on charcoal is a highly effective and commonly used catalyst for the reduction of alkynes and
alkenes due to its high surface area and catalytic activity.

o Reaction Conditions: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture
for 12 hours. The pressure of hydrogen gas is a key parameter that influences the rate of
reaction.

o Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of silica
gel to remove the palladium catalyst. The silica gel is washed with ethanol to ensure
complete recovery of the product.

e Final Product: Concentrate the filtrate under reduced pressure to yield Methyl 4-(4-
hydroxybutyl)benzoate as an oil.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural
integrity of Methyl 4-(4-hydroxybutyl)benzoate. A combination of spectroscopic and
chromatographic techniques is employed for this purpose.

Methyl 4-(4-hydroxybutyl)benzoate Sample

1H and 13C NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
(Structural Elucidation) (Functional Group Analysis) (Molecular Weight and Fragmentation) (Purity Assessment)

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of Methyl 4-(4-hydroxybutyl)benzoate.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR (CDCIs): The proton NMR spectrum provides characteristic signals that confirm the
presence of all proton environments in the molecule. Key expected signals include:

[e]

Aromatic protons (Ar-H) appearing as doublets in the range of & 7.25-7.95 ppm.[3]

o

A singlet for the methyl ester protons (-OCHs) around & 3.89 ppm.[3]

[¢]

A triplet for the methylene protons adjacent to the hydroxyl group (-CH20H) around 6 3.65
ppm.[3]

[¢]

A triplet for the benzylic methylene protons (-Ar-CHz-) around & 2.69 ppm.[3]

[¢]

A multiplet for the two internal methylene protons of the butyl chain around & 1.66 ppm.[3]

e 13C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the
molecule. Expected chemical shifts would include signals for the carbonyl carbon of the
ester, the aromatic carbons, the methyl ester carbon, and the four distinct carbons of the
butyl chain.

Infrared (IR) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups present in the
molecule.

o Abroad absorption band in the region of 3390 cm~1 is indicative of the O-H stretching
vibration of the hydroxyl group.[3]

e A strong absorption band around 1705 cm~! corresponds to the C=0 stretching vibration of
the ester carbonyl group.[3]

e C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the
2850-3000 cm~1 region.[3]

o C-O stretching vibrations for the ester and alcohol functionalities will also be present.
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Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to study the fragmentation
pattern of the molecule, which can further confirm its structure. The molecular ion peak [M]*
would be expected at m/z 208. Common fragmentation patterns for benzoate esters include the
loss of the alkoxy group (*OCHs) to form a stable acylium ion, and cleavage of the butyl chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of Methyl 4-(4-hydroxybutyl)benzoate. A
reverse-phase HPLC method with UV detection is typically employed.

e Column: A C18 column is suitable for the separation of this moderately polar compound.

» Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent such as
acetonitrile or methanol is commonly used. The gradient can be optimized to achieve good
resolution between the main peak and any potential impurities.

o Detection: UV detection at a wavelength where the benzene ring exhibits strong absorbance
(e.g., 254 nm) is appropriate for quantification.

o Purity Assessment: The purity is determined by calculating the area percentage of the main
peak relative to the total area of all peaks in the chromatogram.

Application in Drug Development: A Key
Intermediate for Pemetrexed

The primary significance of Methyl 4-(4-hydroxybutyl)benzoate in the pharmaceutical
industry lies in its role as a key intermediate in the synthesis of the anticancer drug
Pemetrexed. Pemetrexed is a multi-targeted antifolate agent used in the treatment of various
cancers, including malignant pleural mesothelioma and non-small cell lung cancer.

Methyl 4-(4-hydroxybutyl)benzoate serves as the precursor for the side chain of the
Pemetrexed molecule. The 4-(4-hydroxybutyl)benzoyl moiety is a critical structural component
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that is ultimately coupled to the pyrrolo[2,3-d]pyrimidine core and the glutamate portion of the
final drug.

The synthesis of Pemetrexed is a complex, multi-step process, and the use of a pre-
functionalized side chain intermediate like Methyl 4-(4-hydroxybutyl)benzoate streamlines
the overall synthesis. The hydroxyl group of the intermediate is typically converted to a leaving
group (e.g., a halide or a sulfonate ester) to facilitate its coupling to the core heterocyclic
structure. The methyl ester can then be hydrolyzed to the corresponding carboxylic acid, which
is subsequently coupled to the L-glutamic acid derivative.

The purity and quality of Methyl 4-(4-hydroxybutyl)benzoate are of utmost importance in the
synthesis of Pemetrexed, as any impurities in this starting material could potentially be carried
through the synthetic sequence and compromise the purity of the final API.

Safety and Handling

Based on available safety data, Methyl 4-(4-hydroxybutyl)benzoate should be handled with
care in a laboratory or industrial setting. It is important to note that the toxicological properties
of this compound have not been thoroughly investigated.

» General Precautions: Use in a well-ventilated area and avoid inhalation of vapors or mists.
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat.

o First Aid Measures:

[¢]

In case of skin contact: Wash off with soap and plenty of water.

o

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician.

o

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water.

o

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Conclusion

Methyl 4-(4-hydroxybutyl)benzoate is a valuable and versatile intermediate in the field of
pharmaceutical synthesis. Its well-defined structure, coupled with established synthetic and
analytical methodologies, makes it a reliable building block for the construction of complex drug
molecules. Its critical role in the synthesis of Pemetrexed highlights its importance in the
production of life-saving cancer therapies. A comprehensive understanding of the chemistry,
synthesis, and analysis of this compound is essential for drug development professionals to
ensure the quality, safety, and efficacy of the final pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxybutyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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